molecular formula C13H11ClO3S B567031 2-Chloro-4-(4-methylsulfonylphenyl)phenol CAS No. 1261991-24-5

2-Chloro-4-(4-methylsulfonylphenyl)phenol

Cat. No.: B567031
CAS No.: 1261991-24-5
M. Wt: 282.738
InChI Key: KFMZWXVTUIQXHG-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methylsulfonylphenyl)phenol is a chemical compound with the molecular formula C13H11ClO3S. It is known for its significant biological activities, including antimicrobial and anti-inflammatory properties . This compound is part of a broader class of phenolic compounds, which are widely studied for their diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol typically involves the chlorination of 4-(4-methylsulfonylphenyl)phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the phenol ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes, utilizing advanced techniques to maintain high purity and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted phenolic compounds .

Scientific Research Applications

2-Chloro-4-(4-methylsulfonylphenyl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-methylsulfonylphenyl)phenol is unique due to the presence of both the chlorine and methylsulfonyl groups, which contribute to its distinct chemical reactivity and biological properties. The combination of these functional groups enhances its effectiveness as an antimicrobial and anti-inflammatory agent compared to similar compounds .

Properties

IUPAC Name

2-chloro-4-(4-methylsulfonylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMZWXVTUIQXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686137
Record name 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-24-5
Record name 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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